4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Description
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core functionalized with a methoxy group linked to a 4-(benzyloxy)phenyl moiety. These compounds are frequently employed as intermediates in organic synthesis, particularly in the development of pharmaceuticals, dyes, and materials with biological activity. For instance, derivatives of 4-(benzyloxy)benzaldehyde exhibit enhanced DNA-binding properties, making them candidates for antitumor agents .
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-17-6-10-20(11-7-17)24-16-19-8-12-21(13-9-19)23-15-18-4-2-1-3-5-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYIQZAJIGQRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604076 | |
| Record name | 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88015-49-0 | |
| Record name | 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediates
The nucleophilic substitution approach leverages 4-(benzyloxy)benzyl halides and 4-hydroxybenzaldehyde under basic conditions. This method, adapted from protocols for analogous phenolic ethers, involves the following steps:
Step 1: Synthesis of 4-(Benzyloxy)benzyl Bromide
4-(Benzyloxy)benzyl alcohol, prepared via benzylation of 4-hydroxybenzyl alcohol using benzyl chloride and cesium carbonate in DMF, is treated with phosphorus tribromide (PBr₃) in dichloromethane. The reaction proceeds at 0°C to room temperature, yielding 4-(benzyloxy)benzyl bromide with a reported purity of ≥95%.
Step 2: Alkylation of 4-Hydroxybenzaldehyde
A mixture of 4-hydroxybenzaldehyde (1.0 equiv), 4-(benzyloxy)benzyl bromide (1.2 equiv), and cesium carbonate (2.0 equiv) in anhydrous DMF is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted into ethyl acetate. Column chromatography (hexane/ethyl acetate, 4:1) affords 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde in 65–72% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ |
| Temperature | 80°C |
| Yield | 65–72% |
| Purity (GC-MS) | 91–96% |
This method is favored for its scalability and compatibility with moisture-sensitive intermediates.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers an alternative pathway by coupling 4-hydroxybenzaldehyde with 4-(benzyloxy)benzyl alcohol under mild conditions.
Procedure:
4-Hydroxybenzaldehyde (1.0 equiv), 4-(benzyloxy)benzyl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are dissolved in dry tetrahydrofuran (THF). The reaction is stirred at room temperature for 24 hours, after which the solvent is evaporated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target compound in 55–60% yield.
Advantages and Limitations:
Sequential Benzylation Strategy
A patent-derived method employs sequential benzylation of a dihydroxybenzaldehyde precursor, though adaptation is required for the target compound:
Step 1: Protection of 2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde is selectively benzylated at the 4-position using benzyl chloride and K₂CO₃ in acetone, yielding 4-benzyloxy-2-hydroxybenzaldehyde.
Step 2: Second Benzylation
The 2-hydroxy group is then benzylated with 4-(bromomethyl)benzyloxybenzene (synthesized via Ullmann coupling) under phase-transfer conditions (tetrabutylammonium bromide, NaOH, toluene). This step affords this compound in 50–60% yield.
Critical Parameters:
- Selective protection is challenging; competing reactions may reduce yield.
- Requires rigorous purification to isolate the desired regioisomer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | High | Excellent | 91–96 |
| Mitsunobu Reaction | 55–60 | Low | Moderate | 85–90 |
| Sequential Benzylation | 50–60 | Moderate | Good | 88–93 |
The nucleophilic substitution method emerges as the most viable for industrial applications due to its superior yield and scalability. Conversely, the Mitsunobu reaction is reserved for substrates incompatible with strong bases.
Experimental Characterization
Spectroscopic Data
Chromatographic Purity
GC-MS analysis confirms a molecular ion peak at m/z 348 [M]⁺, correlating with the molecular formula C₂₁H₁₈O₃.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Scientific Research Applications
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . Additionally, its benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Substituent Position and Type
4-(Benzyloxy)benzaldehyde
- Structure : Benzaldehyde substituted with a benzyloxy group at the para position.
- Molecular Formula : C₁₄H₁₂O₂.
- Key Properties : Exhibits strong DNA-binding interactions due to the electron-donating benzyloxy group, which enhances π-π stacking with DNA base pairs .
4-Methoxybenzaldehyde (CAS 123-11-5)
- Structure : Benzaldehyde with a methoxy group at the para position.
- Molecular Formula : C₈H₈O₂.
- Key Differences : The smaller methoxy group reduces steric hindrance and lipophilicity compared to benzyloxy, resulting in lower DNA-binding affinity. However, it is more soluble in polar solvents .
3-(Benzyloxy)benzaldehyde
- Structure : Benzaldehyde with a benzyloxy group at the meta position.
- Key Differences : Meta substitution disrupts conjugation with the aldehyde group, reducing electronic effects and DNA-binding efficiency compared to para-substituted analogs .
4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 2426-87-1)
- Structure : Benzaldehyde with benzyloxy (para) and methoxy (meta) groups.
- Molecular Formula : C₁₅H₁₄O₃.
- Key Properties: The additional methoxy group introduces steric bulk, slightly lowering DNA interaction efficiency compared to mono-substituted 4-(benzyloxy)benzaldehyde .
Physicochemical Properties
Biological Activity
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde, also known as 4-benzyloxy-3-methoxybenzaldehyde, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activities associated with this compound, including its effects on cancer cells, antibacterial properties, and mechanisms of action.
- Molecular Formula : C21H18O3
- Average Mass : 318.372 g/mol
- Structure : The compound features a benzaldehyde moiety with methoxy and benzyloxy substituents, which may influence its biological interactions.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 1.2 |
| Derivative B | HCT116 | 3.7 |
| Derivative C | HEK 293 | 5.3 |
These findings suggest that the presence of specific functional groups can enhance the cytotoxicity of these compounds, potentially making them candidates for further development as anticancer agents .
Antibacterial Activity
The antibacterial properties of related phenolic compounds have been documented, with some derivatives showing selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 8 µM to 32 µM, indicating moderate antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound X | E. faecalis | 8 |
| Compound Y | S. aureus | 16 |
| Compound Z | E. coli | 32 |
These results highlight the potential for developing new antibacterial agents based on the structural framework of this compound .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve several pathways:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antimicrobial Action : The phenolic structure may disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria.
- Signal Pathway Modulation : Some studies suggest that these compounds could modulate signaling pathways involved in inflammation and tumor progression .
Case Studies
A notable case study involved the synthesis and evaluation of various benzyloxy-substituted benzaldehyde derivatives, including this compound. The study demonstrated that these derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, supporting their potential use in therapeutic applications .
Q & A
Q. How can I synthesize 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde with high purity?
Methodological Answer: The compound can be synthesized via a Williamson etherification reaction. A typical protocol involves reacting 4-hydroxybenzaldehyde with 4-(benzyloxy)benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
- Key Steps :
- Reagent Preparation : Generate 4-(benzyloxy)benzyl chloride by treating 4-(benzyloxy)benzyl alcohol with thionyl chloride.
- Etherification : Stir the mixture at 60–80°C for 6–12 hours under nitrogen.
- Purification : Extract the product using dichloromethane, wash with water, and recrystallize from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and aldehyde protons (δ ~9.8 ppm).
- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 346) and monitor purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?
Methodological Answer: The benzyloxy and methoxy substituents create steric hindrance and electron-donating effects, which modulate aldehyde reactivity:
- Steric Effects : Bulky substituents reduce accessibility to the aldehyde group, slowing nucleophilic additions. Use bulky amine catalysts (e.g., DMAP) to enhance reaction rates.
- Electronic Effects : Electron-donating groups deactivate the aldehyde toward electrophilic substitution. For Suzuki-Miyaura coupling, pre-activate the aldehyde as a boronate ester using Pd(OAc)₂/XPhos catalytic systems .
Q. How can contradictory solubility data in DMSO and methanol be resolved during formulation studies?
Methodological Answer: Contradictions arise from polymorphic forms or solvent impurities. Use these steps:
DSC/TGA : Analyze thermal behavior to detect polymorphs (melting point variations >5°C indicate different forms).
PXRD : Compare diffraction patterns with computational models (e.g., Mercury software).
Solubility Testing : Pre-saturate solvents with the compound for 24 hours and measure via UV-Vis at λmax 280 nm .
Q. What strategies optimize the compound’s stability under oxidative conditions?
Methodological Answer: The aldehyde group is prone to oxidation. Mitigate degradation via:
- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid.
- Antioxidants : Add 0.1% w/v ascorbic acid to formulations.
- Storage : Use amber vials under argon at −20°C to prevent photolytic and oxidative degradation .
Mechanistic and Safety Questions
Q. What metabolic pathways are predicted for this compound in in vitro hepatocyte models?
Methodological Answer: Phase I metabolism involves oxidation and demethylation. Use:
Q. How to mitigate genotoxicity risks identified in Ames tests?
Methodological Answer: If mutagenicity is observed (e.g., TA98 strain revertant counts >2x control):
Structural Modification : Replace the methoxy group with a trifluoromethoxy moiety to reduce electrophilicity.
Chelation : Introduce a hydroxyl group at the para position to enable metal chelation and detoxification .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported cytotoxicity IC50 values across cell lines?
Methodological Answer: Variability often stems from assay conditions. Standardize protocols:
- Cell Viability Assays : Use ATP-based luminescence (e.g., CellTiter-Glo®) instead of MTT for higher sensitivity.
- Normalization : Include a reference compound (e.g., doxorubicin) in each experiment.
- Statistical Analysis : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .
Advanced Applications
Q. Can this compound serve as a precursor for photoactive macrocycles?
Methodological Answer: Yes, via [2+2] photocycloaddition:
Synthesis : React with 1,2-di(4-pyridyl)ethylene under UV light (λ = 365 nm).
Characterization : Confirm macrocycle formation using MALDI-TOF and single-crystal XRD (e.g., CCDC deposition) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
